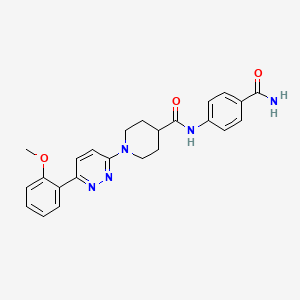

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide

Description

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group at the 6-position and a 4-carbamoylphenyl moiety at the piperidine nitrogen.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-32-21-5-3-2-4-19(21)20-10-11-22(28-27-20)29-14-12-17(13-15-29)24(31)26-18-8-6-16(7-9-18)23(25)30/h2-11,17H,12-15H2,1H3,(H2,25,30)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQNVUDGHXONBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyridazinyl and phenyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Techniques like crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Cancer Research

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide has shown promise as a potential anti-cancer agent. Research indicates that compounds with similar structures can inhibit protein kinases, which are critical in cancer progression. A study highlighted the design and synthesis of pyridazine derivatives as kinase inhibitors, suggesting that this compound may also exhibit similar inhibitory effects against specific kinases involved in tumor growth .

Inhibition of Phospholipase A2

The compound's ability to inhibit lysosomal phospholipase A2 (PLA2G15) has been investigated. PLA2G15 is implicated in drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes. Compounds that inhibit this enzyme may offer insights into managing drug toxicity and improving therapeutic profiles .

Purinergic Signaling Modulation

Research on purinergic signaling pathways indicates that compounds targeting these pathways can modulate immune responses and inflammation. Given the structural similarities to known purinergic modulators, this compound could be explored for its effects on immune-mediated inflammatory diseases (IMIDs) .

Case Study 1: Kinase Inhibition

A study investigating the synthesis of pyridazine-based compounds reported that certain derivatives exhibited significant inhibitory activity against various kinases involved in cancer signaling pathways. The results suggest that this compound may have similar inhibitory properties, warranting further investigation into its anticancer efficacy .

Case Study 2: Drug-Induced Phospholipidosis

In a screening of drugs for PLA2G15 inhibition, several compounds were identified that caused phospholipidosis through this mechanism. The potential of this compound to inhibit PLA2G15 could provide a predictive model for assessing drug safety and efficacy during development .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway crucial for disease progression.

Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives with Sulfonyl or Aryl Substituents

Example Compounds :

- N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9)

- N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide (4–10)

| Parameter | Target Compound | Compound 4–9 | Compound 4–10 |

|---|---|---|---|

| Core Structure | Pyridazine | Benzo[d]thiazol | Benzo[d]thiazol |

| Substituent at Piperidine | 2-Methoxyphenyl | 3-Fluorophenyl sulfonyl | 3-Chlorophenyl sulfonyl |

| Key Functional Groups | Carbamoyl, Methoxy | Sulfonyl, Fluorine | Sulfonyl, Chlorine |

| Molecular Weight (g/mol) | ~434.45* | ~529.58 | ~545.03 |

| H-Bond Donors/Acceptors | 2/6 | 1/8 | 1/8 |

Key Differences :

Pyridazine vs. Pyrimidine-Based Analogues

Example Compound :

- N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS 1775453-84-3)

| Parameter | Target Compound | CAS 1775453-84-3 |

|---|---|---|

| Heterocycle | Pyridazine | Pyrimidine |

| Substituent on Heterocycle | 2-Methoxyphenyl | Trifluoromethyl |

| Aromatic Substituent | 4-Carbamoylphenyl | 2,4-Dimethylphenyl |

| Molecular Weight (g/mol) | ~434.45* | 378.40 |

| H-Bond Donors/Acceptors | 2/6 | 1/7 |

Key Differences :

- Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens), affecting binding to targets like kinases or ion channels.

- The trifluoromethyl group in the pyrimidine analogue increases metabolic stability but may reduce solubility compared to the methoxy group in the target compound .

Kinase Inhibitors with Piperidine-Carboxamide Scaffolds

Example Compound :

- AZD5363 : A pyrrolopyrimidine-based Akt kinase inhibitor.

| Parameter | Target Compound | AZD5363 |

|---|---|---|

| Core Structure | Pyridazine | Pyrrolopyrimidine |

| Key Functional Groups | Carbamoyl, Methoxy | Hydroxypropyl, Chlorophenyl |

| Molecular Weight (g/mol) | ~434.45* | 465.94 |

| Therapeutic Target | Hypothesized: Pain/kinases | Akt kinases |

Key Differences :

- AZD5363’s pyrrolopyrimidine core and chlorophenyl group confer high selectivity for Akt kinases, while the target compound’s pyridazine and methoxyphenyl groups may favor different targets (e.g., MAPK or COX enzymes) .

Pharmacological Implications

- Selectivity : The methoxy and carbamoyl groups in the target compound may reduce off-target effects compared to sulfonyl- or halogen-containing analogues .

Biological Activity

N-(4-carbamoylphenyl)-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Molecular Formula : CHNO

- Molecular Weight : 295.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in disease processes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain carbonic anhydrase (CA) isoforms, particularly hCA II, IX, and XII. These enzymes play crucial roles in regulating pH and ion transport in cells, making them significant targets in cancer therapy .

- Receptor Modulation : Preliminary studies suggest that the compound may interact with G-protein coupled receptors (GPCRs), influencing pathways involved in cell proliferation and survival.

- Anti-inflammatory Properties : There is evidence indicating that the compound exhibits anti-inflammatory effects, potentially through the modulation of cytokine release and immune cell activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound can inhibit cell growth and induce apoptosis. For instance, it was found to significantly reduce the viability of breast cancer cell lines (MCF-7) at micromolar concentrations .

- Mechanistic Insights : The mechanism behind its anticancer activity appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of this compound:

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound could mitigate cognitive decline and neuronal loss associated with conditions like Alzheimer's disease .

Case Studies

- Study on Carbonic Anhydrase Inhibition : A study published in 2024 evaluated a series of piperidine derivatives, including our compound, for their inhibitory effects on human carbonic anhydrases. The results indicated that compounds with similar structures exhibited low nanomolar inhibitory activity against hCA II, IX, and XII, suggesting potential for targeted cancer therapies .

- Neuroprotective Study : An investigation into the neuroprotective effects revealed that this compound could reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents, highlighting its therapeutic potential for neurodegenerative diseases .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.